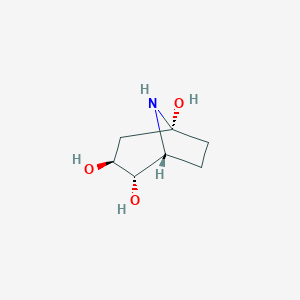

Calystegine A5

説明

Structure

3D Structure

特性

IUPAC Name |

(1R,3S,4S,5R)-8-azabicyclo[3.2.1]octane-1,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-5-3-7(11)2-1-4(8-7)6(5)10/h4-6,8-11H,1-3H2/t4-,5+,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSWEYXUHSNDLV-JRTVQGFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(C(C1N2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2(C[C@@H]([C@H]([C@@H]1N2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165905-26-0 | |

| Record name | Calystegine A5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165905260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Occurrence and Phytogeographical Distribution of Calystegine A5

Quantitative Analysis of Calystegine A5 Levels in Plant Tissues and Varieties

Distribution within Plant Organs (Roots, Leaves, Flowers, Fruits)

The accumulation of Calystegine A5 varies significantly among different organs of a plant, with the highest concentrations generally found in below-ground parts.

Roots: Roots are a primary site for the biosynthesis and accumulation of calystegines. researchgate.netsid.ir Studies on various Physalis species have shown the presence of Calystegine A5 in root cultures. sid.ir For instance, root cultures of Physalis divaricata were found to contain Calystegine A5 at a concentration of 4.41 μg/g fresh mass. sid.ir Similarly, the roots of Physalis alkekengi also contain Calystegine A5. wur.nl In potato plants (Solanum tuberosum), the highest concentrations of total calystegines are found in the roots and sprouting tubers. researchgate.net

Leaves: Calystegine A5 is also present in the aerial parts of plants, including the leaves. In Hyoscyamus albus, Calystegine A5 has been identified in the leaves, albeit in lower amounts compared to other plant parts like seeds. researchgate.net Potato plants also contain Calystegine A5 in their leaves, with young leaves showing higher concentrations than older ones. researchgate.net

Flowers: Flowers of certain plants are known to accumulate Calystegine A5. For example, flowers of Hyoscyamus albus contain this compound. researchgate.net In potato plants, flowers are among the aerial tissues with the highest calystegine concentrations. researchgate.net

Fruits: The presence of Calystegine A5 has been detected in the fruits of some species. For example, a study on nine different tomato varieties grown in a greenhouse found Calystegine A5 in the fruits, with concentrations ranging from <0.5 to 5.01 mg/kg fresh weight. wur.nl

The following table summarizes the distribution of Calystegine A5 in various plant organs based on available research findings.

| Plant Species | Organ | Concentration | Reference |

| Physalis divaricata | Root Cultures | 4.41 μg/g fresh mass | sid.ir |

| Solanum lycopersicum (Tomato) | Fruit | <0.5–5.01 mg/kg fresh weight | wur.nl |

| Hyoscyamus albus | Leaves, Flowers, Seeds | Present, with higher amounts in seeds | researchgate.net |

| Solanum tuberosum (Potato) | Roots, Sprouts, Leaves, Flowers | Highest in roots and sprouts | researchgate.net |

Variability Across Cultivars and Environmental Conditions

The concentration of Calystegine A5 can vary significantly not only between different plant species but also among cultivars of the same species. This variation is influenced by genetic factors and environmental conditions.

Research on different tomato cultivars has highlighted this variability. A study analyzing nine tomato varieties revealed differing concentrations of Calystegine A5, among other calystegines. wur.nlnih.gov This suggests a genetic basis for the level of calystegine production. Similarly, studies on potato cultivars have shown that calystegine levels can differ, although the total calystegine content may not be significantly affected by certain post-harvest stresses like wounding or light exposure. researchgate.netbiocrick.com

Environmental factors such as temperature, CO2 levels, and water availability can influence the production of plant secondary metabolites, including alkaloids like calystegines. nih.govd-nb.info While specific research on the direct impact of these factors on Calystegine A5 is limited, the general understanding is that plant stress can alter the biosynthesis and accumulation of such compounds. wur.nlnih.gov For instance, temperature stress, whether cold or heat, has been shown to affect the levels of other secondary metabolites in plants like broccoli and rice. nih.gov It is plausible that similar environmental pressures could modulate Calystegine A5 concentrations in producing plants.

The table below illustrates the reported variability of Calystegine A5 and related compounds across different cultivars.

| Plant Species | Cultivar/Variety | Compound | Concentration | Reference |

| Solanum lycopersicum (Tomato) | Nine different varieties | Calystegine A5 | <0.5–5.01 mg/kg f.w. | wur.nl |

| Solanum tuberosum (Potato) | Thirteen different cultivars | Total Calystegines (A3, B2, B4) | 25–141 mg/kg f.w. (average sum) | wur.nl |

Ecological Significance of Calystegine A5 Accumulation in Plants

The accumulation of Calystegine A5 and other related alkaloids in plants is believed to serve important ecological functions. These compounds are secondary metabolites, which are generally not essential for primary metabolic processes like growth and photosynthesis but play a crucial role in the plant's interaction with its environment.

One of the primary proposed roles for calystegines is in plant defense . wur.nl Their ability to inhibit glycosidases, enzymes that break down complex carbohydrates, makes them effective deterrents against herbivores and pathogens. ontosight.airesearchgate.net By inhibiting these enzymes in insects or other herbivores, calystegines can disrupt their digestion and nutrient absorption, thus acting as a defense mechanism. researchgate.net The accumulation of higher concentrations of these compounds in vital organs like roots and reproductive parts (flowers and fruits) supports this defensive hypothesis. researchgate.netnih.gov

Furthermore, the release of such chemical compounds into the soil can influence the surrounding environment, a phenomenon known as allelopathy . nih.govnsf.gov Allelopathic chemicals can affect the germination, growth, and survival of neighboring plants, thereby reducing competition for resources. nsf.gov While the specific allelopathic effects of Calystegine A5 have not been extensively detailed, the release of calystegines from roots, as seen in Calystegia sepium, suggests a potential role in mediating plant-plant interactions. nih.gov

The presence of calystegines can also influence interactions with soil microorganisms. The composition of secondary metabolites in root exudates can shape the microbial community in the rhizosphere, which in turn can impact plant health and nutrient uptake.

Biosynthetic Pathways and Enzymology of Calystegine A5

Precursor Derivation from Tropane (B1204802) Alkaloid Biosynthesis

The formation of Calystegine A5 begins with intermediates common to all tropane alkaloids, originating from the amino acid ornithine. mdpi.com The pathway proceeds through the formation of the N-methyl-Δ1-pyrrolinium cation, which is a central precursor. mdpi.com A subsequent condensation and cyclization, catalyzed by a type III polyketide synthase and a cytochrome P450 enzyme, leads to the formation of tropinone (B130398), the first intermediate with the defining 8-azabicyclo[3.2.1]octane core. d-nb.info It is at this tropinone junction that the biosynthetic pathway bifurcates, leading either toward traditional tropane alkaloids or toward calystegines. oup.comnih.gov

The metabolic fate of tropinone is determined by stereospecific reduction. While one reduction pathway leads to tropine (B42219), the precursor for hyoscyamine (B1674123) and scopolamine (B1681570), the alternative reduction produces its stereoisomer, pseudotropine (also known as 3β-tropanol). mdpi.compnas.org Pseudotropine is the committed precursor for the biosynthesis of the entire family of calystegine alkaloids, including Calystegine A5. researchgate.netmdpi.commdpi.com Overexpression of the enzyme responsible for pseudotropine formation has been shown to result in an increased accumulation of calystegines in plant root cultures. oup.com

The critical branching point of the pathway is governed by two distinct enzymes known as tropinone reductases (TRs), which belong to the short-chain dehydrogenase/reductase (SDR) family. mdpi.compnas.org These enzymes catalyze opposite stereospecific reductions of the keto group in tropinone. nih.govpnas.org

Tropinone Reductase I (TR-I) : This enzyme exclusively reduces tropinone to tropine (3α-tropanol). mdpi.compnas.org Tropine serves as the precursor for the esterified tropane alkaloids, such as hyoscyamine and scopolamine, which have significant pharmaceutical applications. mdpi.comnih.gov

Tropinone Reductase II (TR-II) : This enzyme specifically catalyzes the reduction of tropinone to pseudotropine (3β-tropanol). mdpi.comnih.gov The formation of pseudotropine directs the metabolic flux away from hyoscyamine and scopolamine and toward the calystegine biosynthetic branch. nih.gov

The relative expression and activity levels of TR-I and TR-II are crucial in determining the ratio of tropine-derived alkaloids to pseudotropine-derived calystegines within a plant. oup.comnih.gov

Role of Pseudotropine as a Key Intermediate

Enzymatic Steps in Calystegine A5 Formation

The conversion of pseudotropine to Calystegine A5 involves a series of complex enzymatic modifications. For many years, the exact sequence of these events was unclear, but recent research has identified key enzymes and intermediates, revealing a multi-step process involving acylation, demethylation, hydroxylation, and deacylation. researchgate.netnih.gov

Cytochrome P450 (CYP) enzymes, a large superfamily of heme-containing monooxygenases, are pivotal in driving the structural diversification of alkaloids. nih.govmdpi.com Research in Atropa belladonna has identified two specific root-expressed cytochrome P450s, AbP450-5021 and AbP450-116623 , that are essential for the biosynthesis of calystegines. nih.gov These enzymes catalyze distinct oxidative reactions, including N-demethylation and ring-hydroxylation, on pseudotropine-derived intermediates. nih.govresearchgate.net Silencing these P450 genes has been shown to impair the production of calystegines, including A3 and A5. nih.gov

The transformation from the pseudotropine core to the final Calystegine A5 structure requires significant oxidative modification.

Demethylation : Calystegines are nortropane alkaloids, meaning they lack the N-methyl group present in pseudotropine. oup.com This N-demethylation is not a simple removal but an oxidative process catalyzed by a cytochrome P450 enzyme. nih.gov The P450 enzyme, specifically AbP450-5021, hydroxylates the methyl group, leading to an unstable intermediate that spontaneously decomposes to the N-demethylated product (norpseudotropine) and formaldehyde. nih.gov

Hydroxylation : The characteristic polyhydroxylated nature of calystegines is the result of multiple hydroxylation events on the tropane ring. researchgate.net Both AbP450-5021 and AbP450-116623 have been identified as ring-hydroxylases. nih.gov AbP450-5021 exhibits dual functionality as both an N-demethylase and a ring-hydroxylase, while AbP450-116623 acts as a dedicated ring-hydroxylase, using the N-demethylated products from the first enzyme's activity as its substrate. nih.gov The sequential action of these enzymes results in the di- and tri-hydroxylated structures, such as Calystegine A5 (a dihydroxynorpseudotropine). nih.gov

Recent findings have challenged the long-held hypothesis that pseudotropine or norpseudotropine are directly hydroxylated. researchgate.netnih.gov Instead, a more complex mechanism involving transient acylation appears to be crucial for the pathway.

Evidence suggests that pseudotropine is first esterified with an acyl group, such as a tigloyl group, to form an intermediate like 3β-tigloyloxytropane . researchgate.netnih.govresearchgate.net This acylated molecule, rather than pseudotropine itself, serves as the actual substrate for the cytochrome P450 enzymes. nih.gov The P450s then perform the necessary N-demethylation and ring-hydroxylations on this acylated nortropane intermediate. nih.gov

The final step in the biosynthesis is the presumed removal of the acyl group via hydrolysis, which releases the free polyhydroxylated nortropane alkaloid, such as Calystegine A5. researchgate.netnih.gov This sequence suggests that enzymes responsible for acylation (acyltransferases) and deacylation (esterases/hydrolases) play a critical role in mediating the entry into and exit from this specific biosynthetic sub-network, representing a key strategy for pathway branching and regulation. nih.gov

Hydroxylation and Demethylation Processes

Genetic and Molecular Regulation of Calystegine A5 Biosynthesis

The production of calystegine A5 is controlled by a suite of genes encoding the necessary biosynthetic enzymes. The expression of these genes is tightly regulated, ensuring the appropriate synthesis and accumulation of the compound in specific plant tissues.

Gene Identification and Characterization

Research has led to the identification of several genes involved in the calystegine biosynthetic pathway. In Atropa belladonna, a model organism for studying tropane alkaloid biosynthesis, mining of transcriptome datasets has revealed genes with root-preferential expression patterns that are involved in the production of hyoscyamine/scopolamine, which shares precursors with calystegines. nih.gov

Key enzymes and their corresponding genes that have been identified include:

Tropinone Reductases (TR-I and TR-II): Tropinone is a critical intermediate in the biosynthesis of tropane alkaloids. d-nb.info Its reduction is catalyzed by two stereospecific reductases. TR-I produces tropine, the precursor to hyoscyamine and scopolamine, while TR-II synthesizes pseudotropine, the direct precursor to calystegines. researchgate.netresearchgate.net A TR-II gene has been isolated and characterized from Calystegia sepium, showing a distinct preference for pseudotropine formation. researchgate.net

3β-tigloyloxytropane synthase (TS): This BAHD acyltransferase, identified in Atropa belladonna, is responsible for the formation of 3β-tigloyloxytropane, a key intermediate in calystegine biosynthesis. nih.gov The gene encoding TS is primarily expressed in the roots, consistent with the localization of calystegine biosynthesis. nih.gov

Cytochrome P450s (CYPs): Two cytochrome P450 enzymes, AbP450-5021 and AbP450-116623, have been identified in A. belladonna as being involved in the biosynthesis of modified tropane alkaloids, including calystegines. nih.gov These enzymes catalyze N-demethylation and ring-hydroxylation reactions. researchgate.netresearchgate.net

Overexpression and Gene Silencing Studies (e.g., VIGS)

To elucidate the function of these identified genes, researchers have employed techniques such as overexpression and gene silencing, most notably Virus-Induced Gene Silencing (VIGS).

VIGS Studies:

VIGS has been a powerful tool to study the in-planta function of genes in the calystegine pathway.

Silencing of AbP450-5021 and AbP450-116623 in A. belladonna resulted in a significant reduction in the production of calystegine A5, A3, and B1. nih.gov This was accompanied by an accumulation of the upstream precursor, pseudotropine, providing strong evidence for their role in the pathway. nih.gov

Silencing of the gene encoding 3β-tigloyloxytropane synthase (TS) in A. belladonna led to a marked decrease in the levels of 3β-tigloyloxytropane and downstream products like calystegine A3, while the precursor 3β-tropanol accumulated. nih.gov

In potato plants, suppression of StTRII expression via RNA interference severely compromised the formation of calystegines, confirming its essential role. researchgate.net Conversely, altering the expression of StTRI, which produces tropine, did not affect calystegine accumulation. researchgate.net

Overexpression Studies:

Overexpression of TS in hairy root cultures of A. belladonna led to a significant increase in the content of 3β-tigloyloxytropane and 3β-acetoxytropane. nih.gov However, this did not lead to a corresponding increase in the final calystegine A3 product, suggesting that other downstream enzymatic steps may be rate-limiting. nih.gov

These genetic manipulation studies have been instrumental in confirming the function of specific genes and enzymes in the calystegine A5 biosynthetic pathway.

Investigational Approaches to Biosynthetic Elucidation

The complex pathway leading to calystegine A5 has been investigated through various scientific approaches, each providing unique insights into the sequence of reactions and the precursors involved.

Radiolabeled Precursor Feeding Studies

Early investigations into tropane alkaloid biosynthesis relied heavily on feeding experiments with radiolabeled precursors. These studies were crucial in establishing the foundational knowledge of the pathway. For instance, in vivo labeling with radiolabeled ornithine identified it as a precursor of tropanes in the Solanaceae family. d-nb.info This technique helped to delineate the pathway intermediates from ornithine to tropinone. d-nb.info While specific radiolabeling studies focusing solely on calystegine A5 are less detailed in recent literature, the established knowledge from the broader tropane alkaloid pathway provides the context for its biosynthesis from pseudotropine. researchgate.netresearchgate.net

Metabolomics-Guided Discovery

More recently, metabolomics has emerged as a powerful, high-throughput approach to unravel biosynthetic pathways without prior knowledge of all the intermediates. nih.govbiorxiv.org This strategy has been successfully applied to the study of calystegine biosynthesis.

In A. belladonna, a combination of reverse genetics and discovery metabolomics using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF-MS) was employed. nih.govresearchgate.net By comparing the metabolite profiles of wild-type plants with those of VIGS lines where specific genes were silenced, researchers could identify the metabolic consequences of the gene silencing. nih.govresearchgate.net

For example, the silencing of AbP450-5021 and AbP450-116623 led to a clear decrease in calystegine A5 and other related alkaloids, while upstream precursors accumulated. nih.gov This metabolomics-guided approach directly linked the silenced genes to their function in the biosynthesis of a suite of modified tropane alkaloids, including calystegine A5, and helped to uncover a previously unexplored sub-network of alkaloids derived from pseudotropine. nih.govresearchgate.netresearchgate.net

Mechanisms of Biological Activity: Glycosidase Inhibition by Calystegine A5

Core Mechanism: Glycosidase Inhibition

Calystegine A5 functions as a potent inhibitor of various glycosidases. semanticscholar.orgnih.gov This inhibitory action is central to its biological activity. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, a key process in the digestion and metabolism of carbohydrates. biosynth.com By hindering the function of these enzymes, calystegines can influence carbohydrate metabolism and other physiological processes. nih.govbiosynth.com

Competitive Inhibition with Substrates

Research has demonstrated that calystegines, including analogues of A5, act as competitive inhibitors of glycosidases. nih.gov This means that they bind to the active site of the enzyme, the same location where the natural substrate would normally bind. By occupying the active site, the calystegine molecule prevents the substrate from binding, thereby inhibiting the enzyme's catalytic activity. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a stronger inhibitor. For instance, Calystegine B2, a related compound, is a potent competitive inhibitor of almond β-glucosidase and coffee bean α-galactosidase, with Ki values of 1.9 μM and 0.86 μM, respectively. nih.gov

Sugar-Mimicry Hypothesis and Structural Basis of Inhibition

The inhibitory activity of calystegines is explained by the "sugar-mimicry" hypothesis. researchgate.netresearchgate.net Structurally, these polyhydroxylated nortropane alkaloids resemble monosaccharides. researchgate.net This structural similarity allows them to be recognized by and bind to the active sites of glycosidase enzymes. researchgate.net The nitrogen atom within the nortropane ring of calystegines can become protonated, mimicking the positively charged transition state of the glycosyl cation that forms during the enzymatic hydrolysis of a glycosidic bond. csic.es This mimicry of the transition state is a key feature that contributes to their potent inhibitory effects. nih.govresearchgate.net The specific orientation and number of hydroxyl groups on the calystegine molecule determine its specificity and potency against different glycosidases. nih.gov

Specificity of Glycosidase Inhibition by Calystegine A5 and Analogues

Calystegines exhibit a range of inhibitory activities against different classes of glycosidases, with their specificity being dictated by their unique stereochemistry.

Inhibition of Alpha-Glucosidases (e.g., Sucrase, Maltase, Isomaltase)

Calystegines have been shown to inhibit intestinal alpha-glucosidases such as sucrase, maltase, and isomaltase. nih.govnih.gov These enzymes are crucial for the final steps of carbohydrate digestion in the small intestine. researchgate.net By inhibiting these enzymes, calystegines can slow down the breakdown of dietary carbohydrates, which in turn can affect post-meal blood glucose levels. researchgate.net For example, Calystegine B2 has been found to inhibit sucrase activity. researchgate.net The inhibition of these enzymes is a key area of research for the management of conditions related to carbohydrate metabolism. semanticscholar.orgabcam.com

Inhibition of Beta-Glucosidases (e.g., Lysosomal β-glucosidase)

Several calystegines are potent inhibitors of β-glucosidases, including the lysosomal enzyme glucocerebrosidase (GCase). nii.ac.jp A deficiency in GCase activity leads to Gaucher disease, a lysosomal storage disorder. nii.ac.jp Research has shown that calystegines like A3, B1, B2, and C1 are potent inhibitors of GCase. nii.ac.jp Calystegine A5 itself has been identified as an inhibitor of GCase, with an IC50 value of 31 µM. nii.ac.jp This inhibitory action suggests that these compounds can serve as active-site specific chaperones, potentially aiding in the proper folding and trafficking of mutant enzymes. nii.ac.jp

| Calystegine Analogue | IC50 (µM) for GCase Inhibition |

| Calystegine A3 | 3.1 nii.ac.jp |

| Calystegine A5 | 31 nii.ac.jp |

| Calystegine B1 | 2.5 nii.ac.jp |

| Calystegine B2 | 1.0 nii.ac.jp |

| Calystegine B3 | 76 nii.ac.jp |

| Calystegine B4 | 82 nii.ac.jp |

| Calystegine C1 | 0.4 nii.ac.jp |

This table presents the half-maximal inhibitory concentration (IC50) of various calystegines against glucocerebrosidase (GCase).

Inhibition of Alpha-Galactosidases

Certain calystegines also exhibit inhibitory activity against α-galactosidases. chemfaces.com For instance, Calystegine B2 is a strong competitive inhibitor of α-galactosidase activity. researchgate.net The inhibition of α-galactosidase is of interest due to its connection with Fabry's disease, another lysosomal storage disorder caused by a deficiency of this enzyme. nih.gov The specificity of inhibition is highly dependent on the structure of the calystegine. For example, the addition of a hydroxyl group at a specific position can enhance inhibition towards β-glucosidase and β-galactosidase while reducing or abolishing inhibition of α-galactosidase. nih.gov

Implications of Glycosidase Inhibition on Cellular Metabolism and Lysosomal Homeostasis

The inhibitory action of Calystegine A5 on specific glycosidase enzymes carries significant consequences for cellular metabolic processes and the maintenance of lysosomal health. By interfering with the normal breakdown of complex carbohydrates, Calystegine A5 can induce a cascade of effects, from disrupting energy metabolism to causing the accumulation of undigested molecules within lysosomes.

The influence of Calystegine A5 extends to the complex process of glycoprotein (B1211001) synthesis and modification. Glycoproteins are proteins that have oligosaccharide chains (glycans) attached to them, and they play critical roles in a vast array of cellular functions, including cell signaling, adhesion, and immune responses. The correct folding, trafficking, and function of many glycoproteins depend on the precise trimming and modification of their N-linked oligosaccharide chains by glycosidases in the endoplasmic reticulum and Golgi apparatus. By inhibiting these processing glycosidases, Calystegine A5 can disrupt the normal maturation of glycoproteins. biosynth.comuodiyala.edu.iq This interference can lead to the production of glycoproteins with altered glycan structures, which may result in misfolded proteins, impaired protein trafficking, and altered cellular function. uodiyala.edu.iq

Accumulation of Partially Catabolized Saccharides in Lysosomes

Effects on Cellular Pathways and Metabolic Activity

The biological activities of Calystegine A5 are not limited to direct glycosidase inhibition; they also extend to the modulation of critical cellular pathways involved in stress responses and inflammation.

Research has indicated that calystegines can influence cellular responses to oxidative and endoplasmic reticulum (ER) stress. researchgate.net A study on a calystegine-rich extract containing Calystegine A5 demonstrated a significant reduction in oxidative stress and ER stress in human adipose-derived stromal stem cells under hyperglycemic conditions. nih.govresearchgate.net Persistent high glucose levels can lead to mitochondrial dysfunction and an overproduction of reactive oxygen species (ROS), causing oxidative stress. researchgate.netresearchgate.net This, in turn, can induce ER stress, an adaptive response to an accumulation of unfolded or misfolded proteins in the ER. researchgate.netmdpi.com The study found that treatment with a calystegine extract containing Calystegine A5 promoted cell survival and diminished these stress markers, suggesting a protective effect on cellular homeostasis. nih.govresearchgate.netresearchgate.net The extract also improved the endogenous cellular antioxidant defenses. researchgate.netresearchgate.net

Calystegines, including those found in extracts containing Calystegine A5, have been shown to modulate inflammatory responses. researchgate.net In a model of hyperglycemia-induced inflammation in human adipose-derived stromal stem cells, a calystegine extract efficiently prevented the inflammatory response. nih.govresearchgate.netmdpi.com Hyperglycemia can trigger the secretion of pro-inflammatory cytokines from adipose tissue. researchgate.netmdpi.com The study showed that the calystegine treatment regulated the expression of both pro- and anti-inflammatory markers. researchgate.net Specifically, it was observed that calystegines could diminish inflammation in HepG2 cells induced by hyperglycemia and hyperinsulinemia by regulating the NF-κB/JNK/TLR4 pathway. researchgate.net Another study also reported the anti-inflammatory effect of calystegine-rich extracts in a mouse model of paw edema. csic.es

Interactive Data Table: Effects of Calystegine-Containing Extracts on Cellular Stress and Inflammation

| Cellular Process | Model System | Key Findings | Reference |

| Oxidative Stress | Human Adipose Derived Stromal Stem Cells (hyperglycemic) | Significant diminishment of oxidative stress. | nih.govresearchgate.net |

| Endoplasmic Reticulum Stress | Human Adipose Derived Stromal Stem Cells (hyperglycemic) | Significant reduction in ER stress markers (ATF6, PERK, CHOP, IRE1-α). | mdpi.com |

| Inflammatory Response | Human Adipose Derived Stromal Stem Cells (hyperglycemic) | Prevention of hyperglycemia-mediated inflammatory response; regulation of pro- and anti-inflammatory markers. | researchgate.netmdpi.com |

| Inflammatory Response | HepG2 cells (hyperglycemic/hyperinsulinemic) | Diminished inflammation through regulation of the NF-κB/JNK/TLR4 axis. | researchgate.net |

| Inflammatory Response | Mouse paw edema model | Anti-inflammatory effect observed. | csic.es |

Impact on PI3K/AKT/mTOR Signaling Pathway

Limited Direct Evidence for Calystegine A5

As of the current body of scientific literature, there is a notable lack of research focusing specifically on the isolated effects of Calystegine A5 on the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This crucial intracellular pathway governs a multitude of cellular processes, including growth, proliferation, survival, and metabolism. scispace.comspringermedizin.deoncotarget.comscientificarchives.com Its dysregulation is implicated in various diseases, making it a significant target for therapeutic research. oncotarget.comoncotarget.comprobiologists.com

Insights from Calystegine Mixture Studies

While direct evidence for Calystegine A5 is scarce, some studies have investigated the impact of a total calystegine extract, which includes Calystegine A5 along with Calystegine A3, on the PI3K/AKT/mTOR pathway. nih.govresearchgate.net Research conducted on human adipose-derived stromal cells (ASCs) under hyperglycemic conditions has shown that treatment with a calystegine mixture can restore the function of a defective PI3K/AKT/mTOR pathway. nih.govresearchgate.net

In these studies, hyperglycemia was observed to impair the PI3K/AKT/mTOR signaling cascade. However, pre-treatment with the calystegine extract was found to counteract this effect, promoting cell survival and metabolic function. nih.gov The researchers noted that the protective effects of the calystegine mixture on these cells were associated with the promotion and restoration of the PI3K/AKT/mTOR pathway. nih.govresearchgate.net

Research Findings in Hyperglycemic Models

Detailed findings from studies on calystegine mixtures in hyperglycemic human ASCs indicate a significant influence on the key components of the PI3K/AKT/mTOR pathway. The data presented below is from research on a total calystegine extract containing Calystegine A5.

| Gene/Protein | Condition | Observation | Reference |

| AKT mRNA | Hyperglycemia | Downregulated | researchgate.net |

| Hyperglycemia + Calystegine Extract | Upregulated (restored) | researchgate.net | |

| PI3K mRNA | Hyperglycemia | Downregulated | researchgate.net |

| Hyperglycemia + Calystegine Extract | Upregulated (restored) | researchgate.net | |

| mTOR mRNA | Hyperglycemia | Downregulated | researchgate.net |

| Hyperglycemia + Calystegine Extract | Upregulated (restored) | researchgate.net | |

| Akt Protein | Hyperglycemia | Downregulated | researchgate.net |

| Hyperglycemia + Calystegine Extract | Upregulated (restored) | researchgate.net | |

| Pi3K Protein | Hyperglycemia | Downregulated | researchgate.net |

| Hyperglycemia + Calystegine Extract | Upregulated (restored) | researchgate.net | |

| mTOR Protein | Hyperglycemia | Downregulated | researchgate.net |

| Hyperglycemia + Calystegine Extract | Upregulated (restored) | researchgate.net |

These findings suggest that the components of the calystegine extract, which include Calystegine A5, collectively exert a positive regulatory effect on the PI3K/AKT/mTOR signaling pathway under conditions of metabolic stress like hyperglycemia. nih.govresearchgate.net However, it is crucial to reiterate that these effects cannot be exclusively attributed to Calystegine A5 without further research on the isolated compound. The observed activity is a result of the combined action of the calystegines present in the extract.

Advanced Research Methodologies for Calystegine A5 Analysis

Extraction and Sample Preparation Techniques

The initial and most critical stage in the analysis of Calystegine A5 involves its extraction from the source material, typically plant tissues, and subsequent preparation of the sample for instrumental analysis.

A primary challenge in the analysis of calystegines, including Calystegine A5, is their highly hydrophilic (water-soluble) nature. researchgate.net This property means they remain in the aqueous phase during standard alkaloid extraction procedures, which are often designed for more lipophilic compounds. researchgate.net To overcome this, specific extraction protocols have been developed.

The most common approach is solid-liquid extraction using polar solvent mixtures. mdpi.com Researchers frequently use methanol/water mixtures in various ratios, such as 50:50 (v/v) or 80:20 (v/v), to effectively solubilize and extract these hydrophilic alkaloids. researchgate.netresearchgate.net Other solvent systems, like ethanol/water, have also been employed. researchgate.net

Following the initial extraction, a purification step is essential to remove interfering substances. Due to their basic nitrogenous structure, calystegines can be effectively purified using cation exchange chromatography. brieflands.com In this process, the crude aqueous extract is passed through a cation exchange column. The calystegines bind to the resin, while neutral and acidic impurities are washed away with water. The purified calystegines are then eluted from the column using a basic solution, such as 2 M ammonia (B1221849) (NH₃). brieflands.com Anion exchange columns may also be used in sequence to further refine the extract. csic.es

Gas Chromatography (GC) is a powerful separation technique, but it requires analytes to be volatile and thermally stable. Calystegine A5, with its multiple hydroxyl (-OH) groups, is non-volatile. Therefore, a chemical modification step known as derivatization is mandatory before GC analysis. brieflands.com

The most common derivatization method is silylation, which replaces the active hydrogen atoms in the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. brieflands.comcsic.es This process reduces the compound's polarity, increases its volatility, and improves its thermal stability, making it suitable for GC analysis. brieflands.com Common silylating agents used for calystegines include:

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) , often used with pyridine (B92270) as a solvent. csic.es

A mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in pyridine. brieflands.comacs.org

The reaction is typically carried out by heating the dried, purified calystegine extract with the silylating agent at temperatures between 60-80°C for about 30 minutes to ensure complete derivatization. brieflands.comcsic.esacs.org The resulting TMS-ether derivatives of Calystegine A5 are then readily analyzed by GC-MS.

Overcoming Challenges Due to Hydrophilic Nature

Chromatographic and Spectroscopic Characterization

Following extraction and preparation, advanced analytical instruments are used to separate, identify, and quantify Calystegine A5.

GC-MS is a widely used and robust method for the analysis of derivatized calystegines. wikipedia.org The gas chromatograph separates the different silylated compounds in the mixture based on their boiling points and interaction with the capillary column. brieflands.comwikipedia.org The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. technologynetworks.com

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole-Orbitrap (Q-Orbitrap) systems, coupled with GC provides highly accurate mass data. acs.orgnih.gov This allows for the confident identification of compounds by comparing the measured mass to the calculated exact mass of the target molecule and its fragments. acs.org For instance, in the analysis of tomato varieties, GC-HRMS (Q-Orbitrap) was used to determine the presence of several calystegines, including A5. acs.orgnih.gov The method validation showed good linearity, precision, and trueness, with a limit of quantification (LOQ) for Calystegine A5 established at 0.5 mg/kg. acs.orgnih.gov

Table 1: GC-HRMS (Q-Orbitrap) Method Validation Data for Calystegine Analysis in Tomato (Data sourced from Romera-Torres et al., 2019) acs.orgnih.gov

| Compound | LOD (mg/kg) | LOQ (mg/kg) | Intraday Precision (RSD%) at 1 mg/kg | Recovery (%) at 1 mg/kg |

|---|---|---|---|---|

| Calystegine A3 | 0.5 | 0.5 | 12.3 | - |

| Calystegine A5 | 0.25 | 0.5 | 10.5 | - |

| Calystegine B1 | 0.25 | 0.5 | 11.2 | 118.8 |

| Calystegine B2 | 0.5 | 0.5 | 13.5 | - |

| Calystegine C1 | 0.25 | 0.5 | 14.8 | 101.2 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an increasingly popular alternative for analyzing calystegines as it can often handle hydrophilic compounds without derivatization. researchgate.netnih.gov This technique offers high sensitivity and specificity. agnopharma.com

For polar compounds like Calystegine A5, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation mode of choice. researchgate.netnih.gov HILIC columns effectively retain and separate very polar analytes that are not well-retained by traditional reversed-phase columns. The separated compounds are then detected using a tandem mass spectrometer (MS/MS), which provides two stages of mass analysis for enhanced selectivity and structural confirmation. agnopharma.com

A study on tomato-based products utilized LC coupled to high-resolution Orbitrap MS to detect seven calystegines. nih.gov The method involved a simple solid-liquid extraction with methanol/water, followed by direct analysis. researchgate.netnih.gov Although Calystegine A5 was detected in all samples, its concentration was often below the limit of quantification, highlighting the trace levels at which it can occur. nih.gov

Table 2: LC-HRMS (Orbitrap) Method Validation Data for Calystegine Analysis in Tomato-Based Products (Data sourced from Romera-Torres et al., 2018) researchgate.netnih.gov

| Compound | LOQ (mg/kg) | Recovery Range (%) | Relative Standard Deviation (RSD%) |

|---|---|---|---|

| Calystegine A3 | 0.5 | 96 - 121 | ≤ 16 |

| Calystegine A5 | 0.5 | 96 - 121 | ≤ 16 |

| Calystegine B1 | 0.5 | 96 - 121 | ≤ 16 |

| Calystegine B2 | 0.5 | 96 - 121 | ≤ 16 |

| Calystegine B4 | 0.1 | 96 - 121 | ≤ 16 |

| Calystegine C1 | 0.5 | 96 - 121 | ≤ 16 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products, including Calystegine A5. uni-halle.de While chromatographic methods like GC-MS and LC-MS are excellent for detection and quantification, NMR provides detailed information about the chemical structure, including the connectivity of atoms and their spatial arrangement (stereochemistry).

In the context of calystegine research, NMR is used to confirm the identity of isolated compounds by comparing their spectral data (e.g., ¹H and ¹³C NMR spectra) with those of known standards or with data reported in the literature. uni-halle.de Furthermore, advanced 2D NMR techniques are employed to study the biosynthetic pathways of these alkaloids. For example, by feeding isotopically labeled precursors (like [¹⁵N]tropinone) to root cultures and analyzing the resulting calystegines by ¹⁵N NMR, researchers can trace the metabolic route and determine the velocity of biosynthetic steps. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Membrane Technology for Purification and Concentration

The separation and concentration of calystegines, including Calystegine A5, from natural sources present a significant challenge due to their low concentrations and the complexity of the plant matrix. Membrane technology, particularly nanofiltration, has emerged as a promising, environmentally friendly alternative to traditional, energy-intensive separation methods. swansea.ac.uk This technology offers a method for purifying and concentrating these bioactive compounds.

Research has demonstrated the feasibility of a membrane-based process for the separation and purification of calystegines from industrial waste, such as potato peels. swansea.ac.uk A laboratory-scale process integrating microfiltration followed by nanofiltration has been optimized. swansea.ac.uk While this process successfully produced calystegine B2, the principles are applicable to other calystegines like A5 present in the source material. swansea.ac.uk Nanofiltration, in particular, shows great potential for creating high-concentration calystegine extracts. swansea.ac.uk

The application of membrane technology has been shown to be a viable tool for separation scientists and engineers, capable of being combined with other technologies for more efficient purification of multi-component mixtures. swansea.ac.uk The studies have highlighted that nanofiltration is suitable for both laboratory-based screening and large-scale purification and recovery of small compounds from natural sources. swansea.ac.uk

Table 1: Application of Membrane Technology in Calystegine Purification

| Technology | Scale | Application | Outcome | Source |

| Microfiltration & Nanofiltration | Laboratory | Optimized process for calystegine separation from potato peel. | Demonstrated feasibility for purification and concentration. | swansea.ac.uk |

| Nanofiltration | Laboratory & Large Scale | Screening, purification, and recovery of small bioactive compounds. | Suitable for producing high-concentration extracts. | swansea.ac.uk |

In Silico Approaches and Computational Predictions

In silico methodologies are increasingly vital in the preliminary assessment of bioactive compounds like Calystegine A5. These computational tools allow for the prediction of various properties, including potential toxicity and bioactivity, thereby guiding further experimental research. nih.gov

Furthermore, in silico docking studies have been conducted on other calystegines, such as A3 and B2, to investigate their interaction with enzymes like human intestinal α-glucosidases. researchgate.net These studies confirmed the binding of the calystegines to the active sites of the enzymes. researchgate.net While not specific to Calystegine A5, this research exemplifies the utility of computational models in elucidating the potential mechanisms of action for this class of compounds. Such predictive studies are instrumental in the initial stages of drug discovery and development, helping to identify and validate potential drug targets. nih.govnih.gov

Table 2: Summary of In Silico Predictions for Calystegines

| Calystegine(s) | Type of Prediction | Target/Endpoint | Key Finding | Reliability/Conclusion | Source |

| Calystegine A5 & others | Genotoxicity Prediction | Genotoxicity | Most outcomes indicated no alerts. | Low reliability; firm conclusion not possible. | researchgate.neteuropa.eu |

| Calystegine A3, B2 | Molecular Docking | Human intestinal maltase and sucrase | Confirmed binding to active sites. | N/A | researchgate.net |

Synthetic Strategies and Analogue Development

Total Synthesis Approaches

The complete chemical synthesis of complex natural products, known as total synthesis, is a significant endeavor in organic chemistry. It serves not only to confirm the structure of the molecule but also to provide access to larger quantities for biological study and to enable the creation of analogues.

While the biosynthesis of Calystegine A5 from pseudotropine is understood to occur in plants like Atropa belladonna, information regarding the total chemical synthesis of Calystegine A5 from simple starting materials is not extensively reported in publicly available scientific literature. researchgate.netoup.com The biosynthesis involves a series of hydroxylation and demethylation steps from tropane (B1204802) alkaloid precursors. researchgate.net Specifically, the pathway is thought to proceed from pseudotropine, which is formed by the reduction of tropinone (B130398). researchgate.netoup.com

In contrast, successful total syntheses have been reported for other members of the calystegine family, such as Calystegine B2 and Calystegine A7. For instance, the synthesis of (-)-Calystegine B2 has been achieved from D-glucose through a multi-step process involving a Ferrier reaction and an intramolecular cyclization of an aminocycloheptanone. researchgate.net Similarly, a total synthesis of Calystegine A7 has been accomplished. uni-halle.de These established routes to related calystegines provide a foundation and potential strategies that could be adapted for the future total synthesis of Calystegine A5.

Synthesis of Calystegine A5 Analogues for Structure-Activity Probes

The synthesis of analogues of a biologically active molecule is a critical step in understanding its structure-activity relationship (SAR). By systematically modifying the structure of the parent compound, researchers can identify the key functional groups and stereochemical features responsible for its biological activity.

Direct reports on the synthesis of Calystegine A5 analogues specifically for SAR studies are limited in the available literature. However, research on analogues of other closely related calystegines provides valuable insight into the strategies that would be employed for Calystegine A5.

For example, studies on synthetic analogues of Calystegine B2 have demonstrated the importance of its stereochemistry for its biological function. The natural (+)-enantiomer of Calystegine B2 was found to be active, while the synthetic (-)-enantiomer showed no glycosidase inhibitory properties. semanticscholar.org Furthermore, N-methylation of the natural Calystegine B2 analogue altered its inhibitory profile, demonstrating the significance of the nitrogen substituent. semanticscholar.org

In a similar vein, hybrid iminosugars incorporating structural features of calystegines and other iminosugars, known as Labystegines, have been designed and synthesized to explore new inhibitory properties against intestinal α-glucosidases. researchgate.net These approaches, which involve creating chimeric molecules, highlight a sophisticated strategy for developing novel and more potent glycosidase inhibitors. researchgate.net

These examples of analogue synthesis for other calystegines underscore the methodologies that could be applied to Calystegine A5. The development of a robust synthetic route to the Calystegine A5 core would open the door to creating a library of analogues, allowing for a thorough investigation of its SAR and the potential optimization of its therapeutic properties.

Interdisciplinary Research on Calystegine A5

Role in Plant Defense Mechanisms and Herbivore Deterrence

Plants have evolved a variety of defense mechanisms to protect themselves from being eaten by herbivores, ranging from physical barriers to the production of complex chemical compounds. nih.gov Calystegine A5 is a key player in the chemical defense arsenal (B13267) of several plant species. sid.ir

The primary mechanism behind Calystegine A5's defensive action lies in its structural similarity to monosaccharides, or simple sugars. nih.gov This resemblance allows it to act as a "sugar-mimic" and interfere with the digestive processes of herbivores. nih.gov Specifically, Calystegine A5 is a potent inhibitor of glycosidase enzymes. nih.govnih.gov These enzymes are vital for breaking down complex carbohydrates into simple sugars that can be absorbed and used for energy. nih.gov

When a herbivore ingests plant matter containing Calystegine A5, the alkaloid binds to the active sites of glycosidase enzymes in the herbivore's digestive system. nih.gov This binding action blocks the enzyme from functioning correctly, leading to a condition known as lysosomal storage toxicity, where partially metabolized carbohydrates accumulate within the cells. nih.goveuropa.eu This inhibition of carbohydrate metabolism makes the plant an undesirable food source, acting as an antinutritional or toxic deterrent. nih.govnih.gov This defensive strategy is effective against a range of herbivores, including insects and mammals. nih.gov

The presence of Calystegine A5 and other related calystegines has been documented in various plant families known for their chemical defenses, including:

Solanaceae (e.g., potato, tomato, eggplant, pepper, Atropa belladonna) nih.govresearchgate.net

Convolvulaceae (e.g., sweet potato, Calystegia sepium) nih.gov

Brassicaceae (e.g., cabbage, sea kale) wur.nl

Erythroxylaceae nih.gov

Moraceae (e.g., mulberries) wur.nl

Co-occurrence with Other Alkaloids and Synergistic Effects

Calystegine A5 rarely occurs in isolation. It is typically part of a complex mixture of related calystegines and other classes of alkaloids. The specific combination of these compounds varies significantly between different plant species and even different parts of the same plant. nih.govresearchgate.net

The biosynthesis of Calystegine A5 is intrinsically linked to the broader tropane (B1204802) alkaloid pathway. researchgate.net This pathway produces a variety of alkaloids, with tropinone (B130398) serving as a key intermediate. mdpi.com The enzymatic reduction of tropinone can lead to either tropine (B42219) or pseudotropine. mdpi.com While tropine is the precursor to well-known alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570), pseudotropine is the precursor to the calystegines. mdpi.comoup.com Therefore, plants that produce Calystegine A5, such as Atropa belladonna, often also produce other tropane alkaloids. oup.com

Research has documented the co-occurrence of Calystegine A5 with a variety of other alkaloids. For example, in Physalis divaricata, Calystegine A5 is found alongside calystegines A3, B1, and B2. brieflands.com In some species of the Ipomoea genus (morning glories), calystegines are known to co-occur with the indolizidine alkaloid swainsonine. researchgate.netsemanticscholar.org Similarly, in potatoes (Solanum tuberosum), calystegines are present along with steroidal glycoalkaloids such as α-solanine and α-chaconine. researchgate.net

Future Directions and Research Perspectives

Elucidation of Remaining Biosynthetic Steps

The biosynthesis of calystegines is known to branch from the tropane (B1204802) alkaloid pathway, with pseudotropine serving as a key precursor. researchgate.netoup.commdpi.com However, the precise enzymatic steps that convert pseudotropine into the various calystegine analogues, including Calystegine A5, remain largely uncharacterized. researchgate.netresearchgate.netwur.nl Recent research has begun to shed light on this complex process. For instance, studies in Atropa belladonna have identified cytochrome P450 enzymes, specifically AbP450-5021 and AbP450-116623, as crucial catalysts in the early stages of pseudotropine-dependent alkaloid biosynthesis. d-nb.infonih.gov These enzymes are involved in N-demethylation and ring-hydroxylation reactions. d-nb.infonih.gov

Virus-induced gene silencing (VIGS) experiments have demonstrated that the suppression of these P450s leads to a significant reduction in the production of Calystegine A5, A3, and B1. nih.gov This indicates their indispensable role in the formation of these dihydroxylated nortropane alkaloids. nih.gov Despite these advances, the complete sequence of hydroxylation and potential demethylation reactions leading to the final structure of Calystegine A5 is still not fully understood. researchgate.net Future research will need to focus on identifying and characterizing the subsequent enzymes, likely additional hydroxylases and potentially other modifying enzymes, to complete the biosynthetic puzzle. This will involve a combination of transcriptomics, proteomics, and metabolomics approaches in calystegine-producing plants to identify candidate genes and validate their function through in vitro and in vivo assays. nih.gov

Discovery of Novel Calystegine Analogues and Derivatives

The natural world continues to be a rich source of novel chemical structures, and the calystegine family is no exception. While a number of calystegines, including A3, A5, B1, B2, and B4, have been identified from various plant sources like Hyoscyamus albus and Physalis species, the potential for discovering new, naturally occurring analogues remains high. csic.esresearchgate.netsid.ir For example, a glycoside of Calystegine A5 has been reported, suggesting that further modifications of the core calystegine structure exist in nature. researchgate.netnih.gov

Beyond natural discovery, chemical synthesis offers a powerful tool for creating novel calystegine derivatives with potentially enhanced or altered biological activities. researchgate.net Synthetic strategies have been developed to produce not only the natural calystegines but also their enantiomers and structural analogues with different hydroxylation patterns. semanticscholar.orgacs.orgacs.org These synthetic efforts are crucial for structure-activity relationship (SAR) studies, which aim to understand how specific structural features of the calystegine molecule influence its biological effects, such as glycosidase inhibition. researchgate.netsemanticscholar.org The synthesis of new analogues will allow for a more detailed exploration of the chemical space around the calystegine scaffold, potentially leading to the development of more potent and selective inhibitors for various therapeutic targets. researchgate.net

Advanced Mechanistic Studies of Glycosidase-Calystegine Interactions

Calystegines are recognized as potent inhibitors of glycosidases, enzymes that play crucial roles in carbohydrate metabolism. researchgate.netontosight.airesearchgate.net Their structural resemblance to sugars allows them to bind to the active sites of these enzymes, often in a competitive manner. researchgate.net The inhibitory activity of calystegines is linked to the protonated nitrogen atom at physiological pH, which mimics the positively charged oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction. csic.es

While the general mechanism of glycosidase inhibition by calystegines is understood, more advanced mechanistic studies are needed to delineate the specific interactions between Calystegine A5 and its target glycosidases at the atomic level. The inhibitory potency of different calystegines varies depending on the specific glycosidase, highlighting the importance of the number and stereochemistry of the hydroxyl groups. researchgate.net For instance, Calystegine A5 has been shown to be an inhibitor of glucocerebrosidase (GCase), though with a higher IC50 value compared to other calystegines like B1 and B2. nii.ac.jp

Future research should employ techniques such as X-ray crystallography to solve the co-crystal structures of Calystegine A5 in complex with various glycosidases. researchgate.net These structural insights, combined with kinetic studies and computational modeling, will provide a detailed understanding of the binding mode and the key molecular interactions that determine inhibitory specificity and potency. nih.govnih.gov Such studies are fundamental for the rational design of more effective and selective glycosidase inhibitors based on the calystegine scaffold.

Application of Metabolic Engineering for Targeted Production

The production of high-value plant secondary metabolites like Calystegine A5 in their native plant sources is often low, making extraction and purification challenging and costly. researchgate.net Metabolic engineering offers a promising alternative for the targeted and enhanced production of these compounds. researchgate.net By manipulating the expression of key genes in the biosynthetic pathway, it is possible to increase the flux towards the desired product. nih.govresearcher.life

The elucidation of the Calystegine A5 biosynthetic pathway is a critical prerequisite for successful metabolic engineering. uv.mx Once the key enzymes are identified, their corresponding genes can be overexpressed in the native plant or introduced into a heterologous host, such as a microorganism or a different plant species, to create a "cellular factory" for Calystegine A5 production. researchgate.netfrontiersin.org For example, the overexpression of tropinone (B130398) reductase II (TRII), which leads to the precursor pseudotropine, has been shown to increase the accumulation of calystegines in Atropa belladonna root cultures. oup.commdpi.com

Future metabolic engineering strategies could involve not only the overexpression of biosynthetic genes but also the downregulation of competing pathways to redirect metabolic flux towards calystegine production. researcher.life Furthermore, the reconstruction of the entire biosynthetic pathway in a microbial host like yeast could enable large-scale, controlled, and sustainable production of Calystegine A5 and its derivatives. nih.gov

Investigation of Calystegine A5 in Complex Biological Systems

While in vitro studies have established the glycosidase inhibitory properties of Calystegine A5, its effects in more complex biological systems, such as cell cultures and in vivo models, are an important area for future investigation. researchgate.net Understanding how Calystegine A5 behaves in a physiological context is crucial for evaluating its potential therapeutic applications. nih.gov

Recent studies have begun to explore the effects of calystegine-rich extracts in cellular models. For example, extracts containing Calystegine A5 have been shown to modulate the inflammatory response and improve the metabolic activity of human adipose-derived stromal stem cells under hyperglycemic conditions. nih.gov Other research has investigated the anti-inflammatory effects of such extracts in vivo. researchgate.net

However, studies focusing specifically on the effects of purified Calystegine A5 are needed to definitively attribute these biological activities to this particular compound. Future research should involve comprehensive in vivo studies in animal models to investigate the pharmacokinetics, biodistribution, and efficacy of Calystegine A5 in various disease models, such as those for metabolic disorders. researchgate.netnih.gov These investigations will be essential to bridge the gap between in vitro findings and potential clinical applications.

Q & A

Q. What analytical techniques are most effective for identifying and quantifying Calystegine A5 in plant extracts?

Calystegine A5 is commonly identified using gas chromatography-tandem mass spectrometry (GC-MS/MS) and capillary zone electrophoresis (CZE). For quantification, GC-MS/MS provides high sensitivity and specificity, especially when coupled with derivatization protocols to enhance volatility . Cross-validation with nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) is recommended to confirm structural assignments and purity .

Q. How can researchers ensure reproducibility in protocols for isolating Calystegine A5 from natural sources?

Reproducibility requires detailed documentation of extraction solvents (e.g., methanol-water mixtures), temperature conditions, and purification steps (e.g., column chromatography). Adhere to guidelines for experimental methods, such as those outlined in Reviews in Analytical Chemistry, which emphasize specifying equipment models, reagent sources, and validation metrics (e.g., recovery rates, limit of detection) .

Q. What structural features distinguish Calystegine A5 from other nortropane alkaloids?

Calystegine A5 is characterized by a bicyclic nortropane skeleton with hydroxyl groups at positions 1, 2, 3, 6, and 7, and an exocyclic amine. Unlike Calystegine B-series compounds, it lacks a hydroxyl group at position 4, which influences its glycosidase inhibition profile . Structural confirmation via X-ray crystallography or comparative NMR with reference standards is critical .

Advanced Research Questions

Q. How can contradictions in quantification data (e.g., percentage discrepancies in compositional studies) be resolved?

Discrepancies, such as the over-100% totals in some studies (e.g., ), may arise from normalization errors or overlapping chromatographic peaks. Mitigate this by:

Q. What experimental designs are optimal for investigating structure-activity relationships (SAR) of Calystegine A5 analogs?

SAR studies require synthesis of analogs with systematic modifications (e.g., hydroxyl group removal or stereochemical inversion). Pair this with in vitro assays (e.g., glycosidase inhibition) and molecular docking simulations. For example, compare Calystegine A5 (1,2,3,6,7-pentahydroxy) with A3 (1,2,6,7-tetrahydroxy) to assess the role of position 3 hydroxylation . Include dose-response curves and statistical validation (e.g., ANOVA) to ensure robustness .

Q. What strategies are recommended for synthesizing Calystegine A5 and its derivatives with high enantiomeric purity?

Multi-step enantioselective synthesis routes, such as Sharpless asymmetric dihydroxylation or enzymatic catalysis, are preferred. Reference protocols from J. Am. Chem. Soc. (e.g., Thalladi et al., 2000) for chiral pool strategies using tropinone precursors . Characterization via chiral HPLC and circular dichroism (CD) spectroscopy is essential to confirm enantiopurity .

Q. How should researchers address ethical considerations in publishing conflicting data on Calystegine A5 bioactivity?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Disclose all raw data and statistical analyses in supplementary materials .

- Cite prior studies transparently, acknowledging methodological differences (e.g., cell lines, assay conditions) that may explain discrepancies .

- Avoid selective reporting; include negative results to provide a complete evidence base .

Methodological Best Practices

Q. What interdisciplinary approaches enhance the study of Calystegine A5’s pharmacological potential?

Combine phytochemical isolation, synthetic chemistry, and molecular biology. For example:

- Use in silico tools (e.g., molecular dynamics) to predict target interactions.

- Validate predictions with in vivo models (e.g., diabetic zebrafish) and transcriptomic profiling .

- Cross-reference findings with ethnobotanical data to identify traditional uses (e.g., hyperglycemia management in Ericaceae plants) .

Q. How can researchers formulate hypotheses about Calystegine A5’s mechanisms of action?

Start with literature gaps, such as unresolved questions about its inhibition of α-glucosidases versus β-galactosidases. Design hypothesis-driven experiments:

Q. What are the best practices for documenting synthetic procedures of Calystegine A5 derivatives?

Follow Reviews in Analytical Chemistry standards:

- Report yields, reaction conditions (time, temperature), and characterization data (e.g., HRMS, ¹H/¹³C NMR) .

- Include failure analyses (e.g., side products from incomplete ring closure) to guide future optimizations .

- Deposit spectral data in public repositories (e.g., ChemSpider) for community verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。